3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one is an organic compound with the molecular formula C10H16N2O2. It is a derivative of dihydropyridinone, characterized by the presence of an amino group and a tert-butoxy methyl group. This compound is primarily used in research and development within the fields of chemistry and pharmaceuticals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one typically involves the protection of the amino group using tert-butoxycarbonyl (Boc) protection. The reaction conditions often include the use of di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as sodium hydroxide or 4-dimethylaminopyridine (DMAP) in acetonitrile . The reaction is carried out under aqueous conditions or in organic solvents like tetrahydrofuran (THF) at elevated temperatures .
Industrial Production Methods
the general approach involves large-scale synthesis using flow microreactor systems, which offer efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like alkyl halides and acyl chlorides under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include oxo derivatives, reduced forms of the compound, and various substituted derivatives depending on the reagents and conditions used.
Scientific Research Applications
3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one has several scientific research applications:
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a precursor in drug development.
Industry: It is used in the development of new materials and as a reagent in various industrial processes.
Mechanism of Action
The mechanism of action of 3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one involves its interaction with molecular targets such as enzymes and receptors. The tert-butoxy group provides steric hindrance, which can influence the compound’s binding affinity and specificity. The amino group can form hydrogen bonds and participate in nucleophilic reactions, affecting the compound’s reactivity and biological activity .
Comparison with Similar Compounds
Similar Compounds
tert-Butyloxycarbonyl-protected amino acids: These compounds share the tert-butoxycarbonyl protection and are used in peptide synthesis.
tert-Butoxybis(dimethylamino)methane: This compound is used in organic synthesis and shares the tert-butoxy group.
Uniqueness
3-Amino-1-[(tert-butoxy)methyl]-1,2-dihydropyridin-2-one is unique due to its specific structure, which combines the properties of dihydropyridinone with the protective tert-butoxy group. This combination provides distinct reactivity and stability, making it valuable in various research and industrial applications.
Properties
Molecular Formula |
C10H16N2O2 |
---|---|
Molecular Weight |
196.25 g/mol |
IUPAC Name |
3-amino-1-[(2-methylpropan-2-yl)oxymethyl]pyridin-2-one |
InChI |
InChI=1S/C10H16N2O2/c1-10(2,3)14-7-12-6-4-5-8(11)9(12)13/h4-6H,7,11H2,1-3H3 |
InChI Key |
CRSURVFTCYCNOZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OCN1C=CC=C(C1=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.